molecular formula C8H13NOS B14427359 N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine CAS No. 83369-33-9

N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine

Cat. No.: B14427359
CAS No.: 83369-33-9
M. Wt: 171.26 g/mol
InChI Key: ZUJOSFYIVQGLLJ-UHFFFAOYSA-N
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Description

N-6-Thiabicyclo[322]nonan-7-ylidenehydroxylamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the bicyclic structure, often using halogens or other substituents under specific conditions.

Scientific Research Applications

N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine can be compared with other similar compounds, such as:

    3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.

    9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound has a different ring system and exhibits distinct chemical properties.

    3,6-Diazabicyclo[3.2.2]nonan-7-one: Another related compound with variations in its nitrogen-containing rings.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

83369-33-9

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

N-(6-thiabicyclo[3.2.2]nonan-7-ylidene)hydroxylamine

InChI

InChI=1S/C8H13NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h6-7,10H,1-5H2

InChI Key

ZUJOSFYIVQGLLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)SC2=NO

Origin of Product

United States

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